An In-Depth Technical Guide to the Identification and Structure Elucidation of 4-Fluorophenetole
An In-Depth Technical Guide to the Identification and Structure Elucidation of 4-Fluorophenetole
Abstract
This technical guide provides a comprehensive framework for the unambiguous identification and complete structure elucidation of 4-Fluorophenetole (also known as 1-ethoxy-4-fluorobenzene). Addressed to researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to explain the scientific rationale behind the application of modern analytical techniques. We will delve into the core methodologies of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), detailing not only the expected outcomes but also the underlying principles that make these techniques self-validating for structural confirmation. By integrating field-proven insights with foundational theory, this guide serves as a practical and authoritative resource for the comprehensive characterization of this and similar fluorinated aromatic compounds.
Core Identification: 4-Fluorophenetole
Before any structural analysis can commence, the unique chemical identifier for the compound must be established. 4-Fluorophenetole is registered under the CAS (Chemical Abstracts Service) number 459-26-7 .[1][2] This identifier is critical for accurate literature searches, regulatory submissions, and procurement.
The compound has a molecular formula of C₈H₉FO and a molecular weight of approximately 140.15 g/mol .[1][2] Its structure consists of a benzene ring substituted with a fluorine atom and an ethoxy group (-OCH₂CH₃) at the para position (positions 1 and 4, respectively).
| Identifier | Value |
| Chemical Name | 1-ethoxy-4-fluorobenzene |
| Synonyms | 4-Fluorophenetole, p-Fluorophenetole |
| CAS Number | 459-26-7 |
| Molecular Formula | C₈H₉FO |
| Molecular Weight | 140.15 g/mol |
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// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C1 -- O [label=""]; O -- C7 [label=""]; C7 -- C8 [label=""]; C4 -- F [label=""]; C2 -- H1[style=invis]; C3 -- H2[style=invis]; C5 -- H3[style=invis]; C6 -- H4[style=invis];
// Aromatic circle (approximated with invisible nodes and edges) center [shape=point, pos="0,0!", style=invis]; p1 [shape=point, pos="0,0.8!", style=invis]; p2 [shape=point, pos="0.69,-0.4!", style=invis]; p3 [shape=point, pos="-0.69,-0.4!", style=invis]; p1 -- p2 [style=invis]; p2 -- p3 [style=invis]; p3 -- p1 [style=invis]; }
Caption: Molecular structure of 4-Fluorophenetole (CAS 459-26-7).
Structure Elucidation Workflow
A multi-technique approach is essential for the definitive elucidation of a chemical structure. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system. The logical workflow begins with Mass Spectrometry to determine the molecular mass and formula, followed by Infrared Spectroscopy to identify functional groups, and culminates in detailed NMR studies to map the precise connectivity of atoms.
Caption: Logical workflow for the structure elucidation of 4-Fluorophenetole.
Mass Spectrometry (MS): The Molecular Blueprint
Principle & Causality: Electron Ionization Mass Spectrometry (EI-MS) subjects the molecule to a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M•⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. The inherent instability of the M•⁺ causes it to fragment in predictable ways, offering clues to the molecule's substructures.
For 4-Fluorophenetole, the molecular ion peak is expected at m/z = 140 , corresponding to the molecular weight of C₈H₉FO.[1]
Fragmentation Analysis: The fragmentation pattern is the molecule's fingerprint. The most stable fragments are typically the most abundant.
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Loss of Ethylene (C₂H₄): A common fragmentation pathway for ethers is the loss of an alkene via a McLafferty-type rearrangement or simple cleavage. The loss of ethylene (28 Da) from the molecular ion (m/z 140) results in a prominent peak at m/z = 112 . This fragment corresponds to the 4-fluorophenol radical cation, a highly stable species.
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Loss of the Ethyl Group (•C₂H₅): Cleavage of the ether bond can lead to the loss of an ethyl radical (29 Da), resulting in a fragment at m/z = 111 , corresponding to the 4-fluorophenoxy cation.
| m/z Value | Proposed Fragment | Significance |
| 140 | [C₈H₉FO]⁺ | Molecular Ion (M⁺) |
| 112 | [M - C₂H₄]⁺ | Loss of ethylene from the ethoxy group |
| 111 | [M - C₂H₅]⁺ | Loss of the ethyl group |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Prepare a dilute solution of 4-Fluorophenetole (approx. 100 ppm) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
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GC Separation: Inject 1 µL of the sample into a GC system equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that starts at 50°C and ramps to 250°C at 10°C/min to ensure separation from any impurities. Helium is typically used as the carrier gas.
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Ionization: As the compound elutes from the GC column, it enters the MS ion source, which is operated in Electron Ionization (EI) mode at a standard energy of 70 eV.
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Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) to generate the mass spectrum.
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy: Functional Group Identification
Principle & Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of absorption is specific to the type of chemical bond and its environment, allowing for the identification of functional groups.
The IR spectrum of 4-Fluorophenetole provides direct evidence for its key structural components.[3]
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C-O-C Ether Stretch: The presence of the aromatic ether linkage is confirmed by strong, characteristic C-O stretching bands. Look for a strong absorption around 1246 cm⁻¹ corresponding to the Aryl-O stretch.
-
C-F Stretch: The bond between the aromatic ring and the highly electronegative fluorine atom gives rise to a strong, characteristic absorption in the fingerprint region, typically around 1215 cm⁻¹ .
-
Aromatic C=C Stretches: The benzene ring will exhibit several peaks in the 1500-1600 cm⁻¹ region due to C=C bond stretching vibrations within the ring. A prominent peak is expected around 1508 cm⁻¹ .
-
Aliphatic C-H Stretches: The methyl and methylene groups of the ethoxy substituent will show stretching vibrations just below 3000 cm⁻¹, typically in the 2850-3000 cm⁻¹ range.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Confirmed |
| ~2850-3000 | C-H Stretch (sp³) | Ethoxy group (-CH₂CH₃) |
| ~1508 | C=C Stretch | Aromatic Ring |
| ~1246 | Aryl-O Stretch | Aromatic Ether |
| ~1215 | C-F Stretch | Aromatic Fluoride |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
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Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a single drop of liquid 4-Fluorophenetole directly onto the center of the ATR crystal.
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Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.
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Data Processing: The instrument software automatically performs the background subtraction. Analyze the resulting spectrum to identify the key absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 4-Fluorophenetole, both ¹H and ¹³C NMR are required for a complete assignment.
¹H NMR Spectroscopy
Principle & Causality: ¹H NMR detects the nuclear spin of hydrogen atoms. The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons (shift them downfield), while electron-donating groups shield them (shift them upfield). Spin-spin coupling between neighboring, non-equivalent protons causes signals to split into multiplets, providing direct evidence of connectivity.
The ¹H NMR spectrum of 4-Fluorophenetole will show distinct signals for the ethoxy group and the aromatic protons.
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Ethoxy Group:
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-CH₃ (Methyl Protons): These three protons will appear as a triplet around δ 1.4 ppm . The signal is split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3).
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-CH₂- (Methylene Protons): These two protons are adjacent to both the methyl group and the oxygen atom. They will appear as a quartet around δ 4.0 ppm . The signal is split into a quartet by the three adjacent methyl protons (n+1 rule, 3+1=4). The downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom.
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Aromatic Protons: The para-substitution pattern creates symmetry in the benzene ring. The four aromatic protons are in two chemically distinct environments. Due to coupling with each other and with the fluorine atom, they often appear as a complex multiplet. However, they can typically be resolved into two sets of signals:
-
Protons ortho to the ethoxy group (H_a): These appear as a multiplet (often resembling a triplet or doublet of doublets) around δ 6.8-7.0 ppm .
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Protons ortho to the fluorine atom (H_b): These also appear as a multiplet in the same region, δ 6.8-7.0 ppm , coupled to both the adjacent aromatic protons and the fluorine atom.
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| Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| -CH₃ | ~1.4 | Triplet (t) | 3H | Coupled to adjacent -CH₂- group. |
| -OCH₂- | ~4.0 | Quartet (q) | 2H | Coupled to -CH₃; deshielded by oxygen. |
| Aromatic H | ~6.8-7.0 | Multiplet (m) | 4H | Complex splitting due to H-H and H-F coupling. |
¹³C NMR Spectroscopy
Principle & Causality: ¹³C NMR detects the carbon skeleton of the molecule. Chemical shifts are highly sensitive to the electronic environment. The presence of the electronegative fluorine atom introduces C-F coupling, which splits the signals of nearby carbons into doublets. The magnitude of the coupling constant (J) decreases with the number of bonds separating the carbon and fluorine atoms.
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Aliphatic Carbons:
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-CH₃: The methyl carbon will appear as a singlet upfield, around δ 15 ppm .
-
-OCH₂-: The methylene carbon, deshielded by the oxygen, will appear as a singlet further downfield, around δ 63 ppm .
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Aromatic Carbons: Due to symmetry, there are four distinct aromatic carbon signals.
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C4 (C-F): This carbon is directly bonded to fluorine and will be heavily deshielded. It will appear as a doublet with a very large one-bond coupling constant (¹J_CF) of approximately 240-250 Hz . Its chemical shift will be around δ 155-160 ppm .
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C1 (C-O): This carbon is bonded to the ethoxy group and will also be deshielded. It will appear as a singlet (or a very small doublet due to four-bond C-F coupling) around δ 155 ppm .
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C3/C5 (ortho to F): These two equivalent carbons will appear as a doublet due to two-bond coupling with fluorine (²J_CF ≈ 20-25 Hz) around δ 115-120 ppm .
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C2/C6 (ortho to O): These two equivalent carbons will appear as a doublet due to three-bond coupling with fluorine (³J_CF ≈ 5-10 Hz) around δ 115-120 ppm .
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| Assignment | Expected δ (ppm) | Multiplicity (due to C-F coupling) | Rationale |
| -CH₃ | ~15 | Singlet | Aliphatic methyl group. |
| -OCH₂- | ~63 | Singlet | Aliphatic methylene deshielded by oxygen. |
| C2/C6 | ~115-120 | Doublet (³J_CF ≈ 5-10 Hz) | Carbons ortho to the ethoxy group. |
| C3/C5 | ~115-120 | Doublet (²J_CF ≈ 20-25 Hz) | Carbons ortho to the fluorine atom. |
| C1 | ~155 | Singlet (or small d) | Ipso-carbon attached to oxygen. |
| C4 | ~155-160 | Doublet (¹J_CF ≈ 240-250 Hz) | Ipso-carbon attached to fluorine; large ¹J coupling. |
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 4-Fluorophenetole in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
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¹H NMR Acquisition: Place the sample in the NMR spectrometer. Acquire the ¹H spectrum. Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique irradiates all protons, causing all carbon signals to collapse into singlets (unless coupled to other nuclei like fluorine). A larger number of scans (several hundred to thousands) is typically required due to the low natural abundance of ¹³C.
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Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Phase the resulting spectra and integrate the ¹H signals. Calibrate the chemical shift axis using the TMS reference. Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
Conclusion
The structural elucidation of 4-Fluorophenetole (CAS: 459-26-7) is a clear demonstration of the power of a synergistic analytical approach. Mass spectrometry provides the foundational data of molecular weight (140 m/z) and key fragments (m/z 112). IR spectroscopy confirms the presence of essential functional groups, including the aromatic ether and C-F bonds. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the molecule, confirming the ethoxy group, the para-substitution pattern of the aromatic ring, and the precise location of the fluorine atom through characteristic C-F coupling constants. The convergence of data from these orthogonal techniques provides an unassailable, self-validating confirmation of the molecular structure, meeting the highest standards of scientific integrity required in research and drug development.
References
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National Institute of Standards and Technology (NIST). NIST Chemistry WebBook: Benzene, 1-ethoxy-4-fluoro-. [Link]
- The Royal Society of Chemistry. Supporting Information for publications.
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National Institute of Standards and Technology (NIST). NIST Chemistry WebBook: IR Spectrum for Benzene, 1-ethoxy-4-fluoro-. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]
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Oregon State University. 13C NMR Chemical Shifts. [Link]
-
PubChem. 4-Fluorophenetole. [Link]
-
NIST Chemistry WebBook. Benzene, 1-ethoxy-4-fluoro-. [Link]
